[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride
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Overview
Description
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the chloromethylation of oxazole derivatives. One common method includes the reaction of 3-methyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acid catalysts, inert solvents (dichloromethane, toluene)
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), acidic or basic conditions
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), inert solvents (ether, tetrahydrofuran)
Major Products Formed
Substitution: Various substituted oxazole derivatives
Oxidation: Oxazole derivatives with different functional groups
Reduction: Amine derivatives of oxazole
Scientific Research Applications
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with biological molecules, particularly enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[3-(Chloromethyl)-1,2,4-triazolin-5-one]: Similar in structure but contains a triazole ring instead of an oxazole ring.
[3-(Chloromethyl)pyridine]: Contains a pyridine ring instead of an oxazole ring.
[3-(Chloromethyl)-1,2,4-oxadiazole]: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological profile can aid in the development of therapeutic agents targeting various diseases. This article reviews the available literature on the biological activities of this compound, including its antibacterial properties, potential as an enzyme inhibitor, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C4H7ClN2O
- Molecular Weight : 148.56 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its antibacterial properties and potential as an enzyme inhibitor.
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for determining the effectiveness of antibacterial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
These results suggest that the compound is particularly effective against Staphylococcus aureus , a common pathogen responsible for various infections, including methicillin-resistant strains (MRSA).
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. This is similar to other oxazole derivatives that have shown promise in inhibiting bacterial growth through similar pathways.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of oxazole compounds, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
- Enzyme Inhibition Potential : Another research focused on the potential of this compound as an inhibitor of specific enzymes related to drug metabolism. The findings indicated that it could inhibit aldehyde dehydrogenase (ALDH), which is crucial in the detoxification of aldehydes in the body. This inhibition could have implications for treating conditions such as alcohol dependence .
- In Vivo Studies : In vivo studies have shown promising results regarding the safety profile and efficacy of this compound in animal models. It was observed to reduce bacterial load significantly without causing notable toxicity at therapeutic doses .
Properties
IUPAC Name |
[3-(chloromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O.ClH/c6-2-4-1-5(3-7)9-8-4;/h1H,2-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVGWXDGAHQYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241131-10-0 |
Source
|
Record name | [3-(chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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